molecular formula C20H24N2O2 B5831464 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE

Cat. No.: B5831464
M. Wt: 324.4 g/mol
InChI Key: ACFYXKKOCHLEBU-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE typically involves the reaction of 1,3-benzodioxole with a piperazine derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-METHYLPIPERAZINE
  • 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYLPIPERAZINE
  • 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-ETHYLPIPERAZINE

Uniqueness

1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its unique structure may result in different binding affinities and selectivities for molecular targets.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)13-21-8-10-22(11-9-21)14-18-6-7-19-20(12-18)24-15-23-19/h2-7,12H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFYXKKOCHLEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE

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